molecular formula C10H12ClIN2S B1449274 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034156-71-1

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No. B1449274
M. Wt: 354.64 g/mol
InChI Key: WQCVGBKNJOXSGA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, and mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the conditions required for each reaction and the products formed.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Antimicrobial Activity

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide and its derivatives have been studied for their antimicrobial properties. A study synthesized derivatives of thiazolidin-4-one, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of compounds similar to 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide includes studies on natural bond orbital analysis, solvent and substituent effects. These studies provide insights into the molecular structure, atomic charges, electron density, and dipole moments of these compounds (Miar et al., 2021).

Synthesis and Conversion

The synthesis and conversion of similar compounds, focusing on their interactions and the formation of various derivatives, have been a subject of study. For example, the interaction of dihydroxy-tetrachloro-2,3-dihydrobenzo[b]furan with thiosemicarbazide and its derivatives has been explored, leading to various thiazoline and thiazolines products (Karlivan et al., 1996).

Theoretical Investigations

In-depth theoretical investigations into the HOMO–LUMO gap and global reactivity descriptor studies of derivatives of 3-phenylbenzo[d]thiazole-2(3H)-imine have been conducted. This research includes natural bond orbital and nucleus-independent chemical shifts analyses, focusing on solvent and substituent effects (Miar et al., 2021).

Preparation of Derivatives

The preparation of various derivatives of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, like thiazolidinone compounds and their efficacy, has been a topic of research. Studies have explored the synthesis of these derivatives, their physical and spectral properties, and their biological activities (Saleh et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications that could enhance its properties or reduce its hazards.


properties

IUPAC Name

6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCVGBKNJOXSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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